![molecular formula C16H24N2O2 B2962053 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide CAS No. 1797699-55-8](/img/structure/B2962053.png)
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide, commonly known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabinoids on the body.
Scientific Research Applications
Anthelmintic Properties
N-(4-Methoxyphenyl)pentanamide, a simplified derivative of albendazole, displays anthelmintic properties against the nematode Toxocara canis. The study demonstrates that this compound affects the viability of parasites in a time- and concentration-dependent manner, similar to albendazole, but with lower cytotoxicity to human and animal cell lines. This suggests its potential as a novel anthelmintic agent with an excellent drug-likeness profile, adhering to major pharmaceutical companies' filters. It represents a promising direction in the discovery of new treatments for parasitic helminth infections, which have significant health, social, and economic impacts worldwide (Silva et al., 2022).
Antimicrobial and Neuroprotective Effects
A series of N-(substituted benzothiazol-2-yl)amide derivatives, including compounds with similar structural motifs to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide, were synthesized and evaluated for their anticonvulsant and neuroprotective effect. One such compound demonstrated promising neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), representing potential leads in the search for effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Biomedical Applications
The copolymerization of N-vinylpyrrolidone with maleic anhydride, functionalized with antimicrobial and antifungal 2-amino-5-(4-methoxy-phenyl)-1,3,4-oxadiazole, showcases potential biomedical applications, particularly in drug delivery. This demonstrates the versatility of incorporating the methoxypyrrolidinyl phenyl moiety into polymers for enhanced biomedical functionalities (Damaceanu et al., 2012).
Cognitive Enhancement
Compounds structurally related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide have been identified as potent, selective antagonists with cognitive-enhancing properties in animal models. This suggests potential therapeutic applications in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Mechanism of Action
Target of Action
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide primarily targets the D3 dopamine receptor . The D3 dopamine receptor is a potential therapeutic target for the treatment of substance use disorder .
Mode of Action
The compound interacts with its target, the D3 dopamine receptor, as a potent ligand . It has a high level of selectivity for D3 over D2 . This interaction results in changes in the receptor’s activity, which can influence various physiological processes.
Biochemical Pathways
The compound’s interaction with the D3 dopamine receptor affects the dopamine signaling pathway . Dopamine is a neurotransmitter that has a significant impact on movement, behavioral motivations, and learning . The compound’s action can lead to an amplification of dopamine signaling .
Pharmacokinetics
It’s worth noting that the compound’s solubility can influence itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The result of the compound’s action is the modulation of the D3 dopamine receptor’s activity. This modulation can lead to changes in dopamine signaling, which can have various molecular and cellular effects . For instance, it can influence behavioral motivations and learning processes .
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-5-16(19)17-13-6-8-14(9-7-13)18-11-10-15(12-18)20-2/h6-9,15H,3-5,10-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYDQVGBMXRCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pentanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.